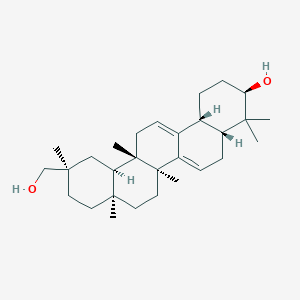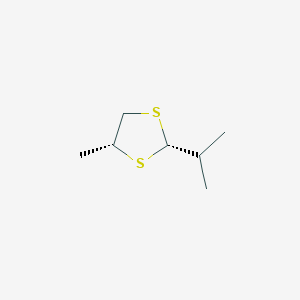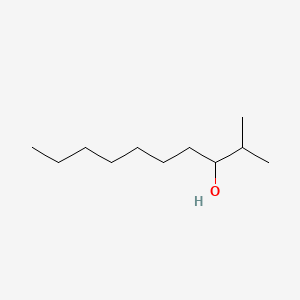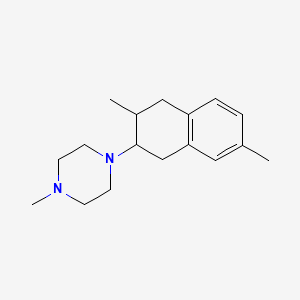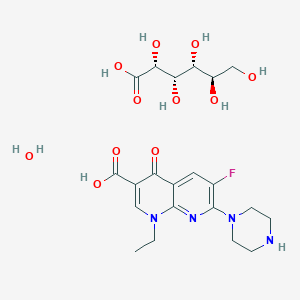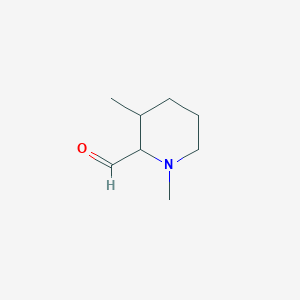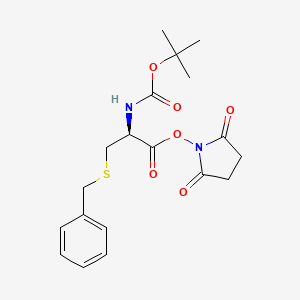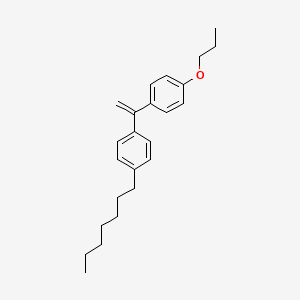
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a vinyl group and a propoxybenzene moiety
Méthodes De Préparation
The synthesis of 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism by which 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, potentially modulating biological pathways and cellular functions .
Comparaison Avec Des Composés Similaires
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be compared with other similar compounds, such as phenylboronic acid and pinacol boronic esters . While these compounds share some structural similarities, they differ in their functional groups and reactivity. For example, phenylboronic acid contains a boronic acid group, which imparts unique reactivity towards diols and other nucleophiles. In contrast, this compound’s vinyl and propoxy groups provide distinct electronic and steric properties, making it suitable for different applications.
Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- Alkyl-substituted aromatic hydrocarbons
Propriétés
Numéro CAS |
51555-02-3 |
|---|---|
Formule moléculaire |
C24H32O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-heptyl-4-[1-(4-propoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-4-6-7-8-9-10-21-11-13-22(14-12-21)20(3)23-15-17-24(18-16-23)25-19-5-2/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
FCRRHENEPCOJGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
